

In Vitro Characterization of Emavusertib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Emavusertib hydrochloride*

CAS No.: 2376399-42-5

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Abstract

Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its dual inhibitory activity makes it a promising therapeutic candidate for various hematological malignancies, including B-cell lymphomas and acute myeloid leukemia (AML), particularly those with mutations in MYD88 or FLT3.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of **Emavusertib hydrochloride**, detailing its mechanism of action, biochemical and cellular activities, and key experimental protocols.

Mechanism of Action

Emavusertib exerts its anti-tumor effects by targeting two key kinases involved in cancer cell proliferation and survival: IRAK4 and FLT3.

- **IRAK4 Inhibition:** IRAK4 is a critical component of the myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[5]

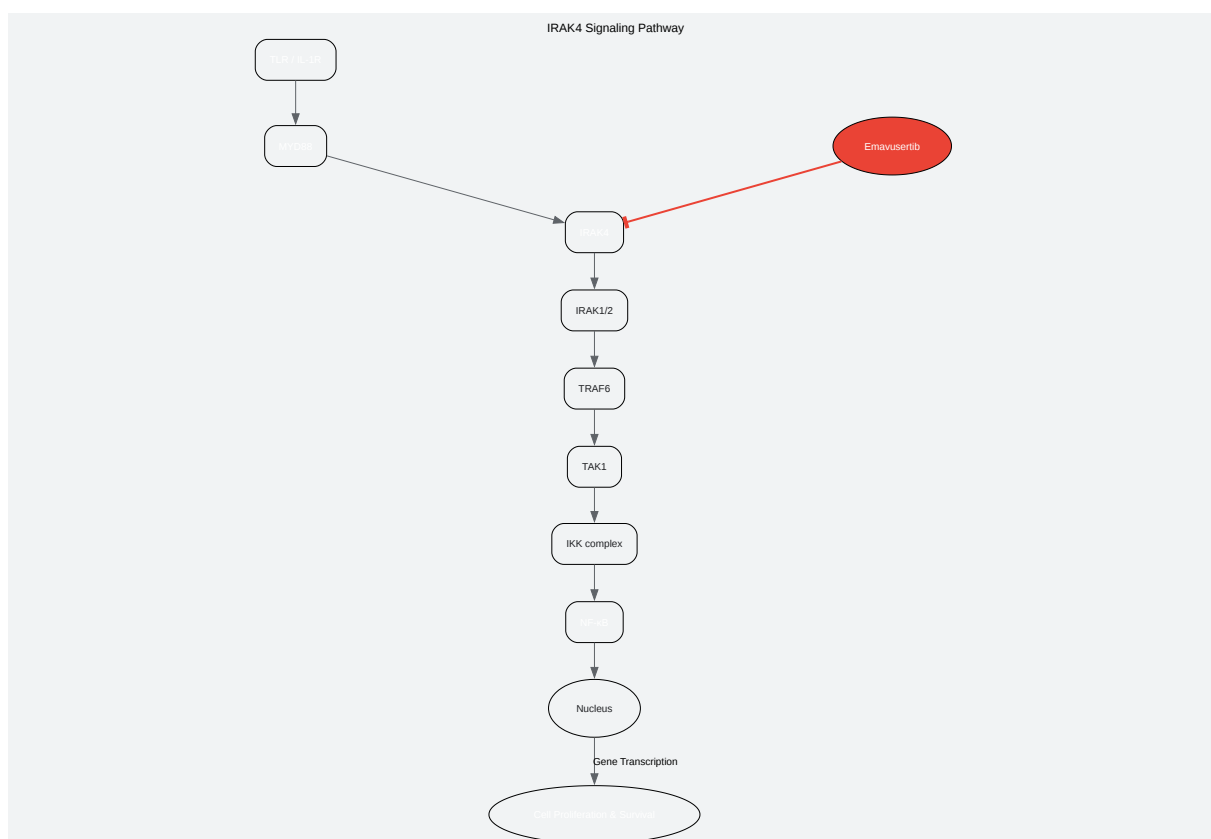
In malignancies with activating mutations in the MYD88 gene, such as certain B-cell lymphomas, constitutive IRAK4 signaling leads to the activation of the NF- κ B pathway, promoting cell survival and proliferation.[3][4] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade.[4]

- **FLT3 Inhibition:** FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active and drives the proliferation of leukemic blasts in AML.[6][7] Emavusertib has been shown to inhibit the activity of both wild-type and mutated FLT3.[2]

The dual inhibition of IRAK4 and FLT3 by Emavusertib provides a multi-pronged attack on cancer cells, making it effective in both lymphoid and myeloid malignancies.[4]

Signaling Pathway

The signaling pathway inhibited by Emavusertib's action on IRAK4 is depicted below.



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Caption: IRAK4-mediated NF- κ B signaling pathway and the inhibitory action of Emavusertib.

Biochemical and Cellular Activity

The in vitro activity of Emavusertib has been characterized through various biochemical and cellular assays.

Kinase Inhibition

Emavusertib is a potent inhibitor of IRAK4 and also exhibits significant activity against FLT3. Its selectivity has been evaluated against a panel of other kinases.

Target Kinase	IC50 (nM)	Assay Type	Reference
IRAK4	57	FRET Kinase Assay	[2]
IRAK4	31.7	TR-FRET Assay	[4]
FLT3	-	-	[2]

Note: Specific IC50 for FLT3 was not consistently reported in the search results, but its inhibition is a known activity of Emavusertib.

Kinase Selectivity

A broad kinase panel screening revealed that Emavusertib, at a concentration of 1 μ M, significantly inhibits a limited number of other kinases in addition to IRAK4 and FLT3.

Kinase	% Inhibition at 1 μ M
CLK1	\geq 50%
CLK2	\geq 50%
CLK4	\geq 50%
DYRK1A	\geq 50%
DYRK1B	\geq 50%
TrkA	\geq 50%
TrkB	\geq 50%
Haspin	\geq 50%
NEK11	\geq 50%

Data sourced from a kinome panel by Eurofins.[4]

Cellular Activity

Emavusertib has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

Cell Line	Cancer Type	Assay Type	IC50	Reference
THP-1	Acute Monocytic Leukemia	Cytokine Release (TNF- α , IL-1 β , IL-6, IL-8)	<250 nM	[3][6]
MOLM-13	Acute Myeloid Leukemia (FLT3-ITD)	Cell Viability	150 nM	[8]
Karpas1718	Marginal Zone Lymphoma (MYD88 L265P)	Cell Proliferation	3.72 μ M	[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize Emavusertib.

IRAK4 Kinase Inhibition Assay (FRET)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of Emavusertib against IRAK4.

Materials:

- Recombinant human IRAK4 enzyme
- FRET peptide substrate
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **Emavusertib hydrochloride**
- DMSO
- 384-well assay plates
- Plate reader capable of FRET measurements

Procedure:

- Prepare a serial dilution of Emavusertib in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add the diluted Emavusertib or DMSO (vehicle control) to the assay wells.
- Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.

- Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
- Read the plate on a FRET-capable plate reader.
- Calculate the percent inhibition for each Emavusertib concentration and determine the IC50 value using a suitable data analysis software.

Cellular Cytokine Release Assay (THP-1 Cells)

This protocol details the measurement of pro-inflammatory cytokine release from TLR-stimulated THP-1 human monocytic cells.

Materials:

- THP-1 cells
- RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol
- Lipopolysaccharide (LPS) or other TLR agonist
- **Emavusertib hydrochloride**
- DMSO
- 96-well cell culture plates
- Human TNF- α , IL-1 β , IL-6, and IL-8 ELISA kits
- Plate reader for ELISA

Procedure:

- Seed THP-1 cells in a 96-well plate at a density of approximately 1×10^5 cells/well and allow them to adhere and differentiate if necessary (e.g., with PMA).
- Prepare serial dilutions of Emavusertib in cell culture medium.

- Pre-treat the cells with the diluted Emavusertib or DMSO (vehicle control) for 1 hour at 37°C. [3]
- Stimulate the cells with a TLR agonist (e.g., 10 µg/mL LTA) and incubate for 5 hours at 37°C in a CO2 incubator.[3]
- Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[3]
- Collect the supernatant and perform ELISAs for TNF-α, IL-1β, IL-6, and IL-8 according to the manufacturer's instructions.
- Read the absorbance on a plate reader and calculate the cytokine concentrations.
- Determine the IC50 of Emavusertib for the inhibition of each cytokine's release.

Cell Viability Assay (MOLM-13 Cells)

This protocol describes a method to assess the effect of Emavusertib on the viability of FLT3-mutated AML cells.

Materials:

- MOLM-13 cells
- RPMI-1640 medium supplemented with 10% FBS
- **Emavusertib hydrochloride**
- DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Procedure:

- Seed MOLM-13 cells in a 96-well plate at a suitable density (e.g., 1×10^4 cells/well).

- Prepare serial dilutions of Emavusertib in cell culture medium.
- Add the diluted Emavusertib or DMSO (vehicle control) to the wells.
- Incubate the plate for 20 hours at 37°C in a CO2 incubator.[8]
- Allow the plate to equilibrate to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Incubate for a short period to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (MZL Cells)

This protocol outlines the detection of apoptosis in Marginal Zone Lymphoma (MZL) cells treated with Emavusertib using Annexin V staining.

Materials:

- MZL cell lines (e.g., Karpas1718)
- Appropriate cell culture medium
- **Emavusertib hydrochloride**
- DMSO
- Annexin V Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific)[1]
- Flow cytometer

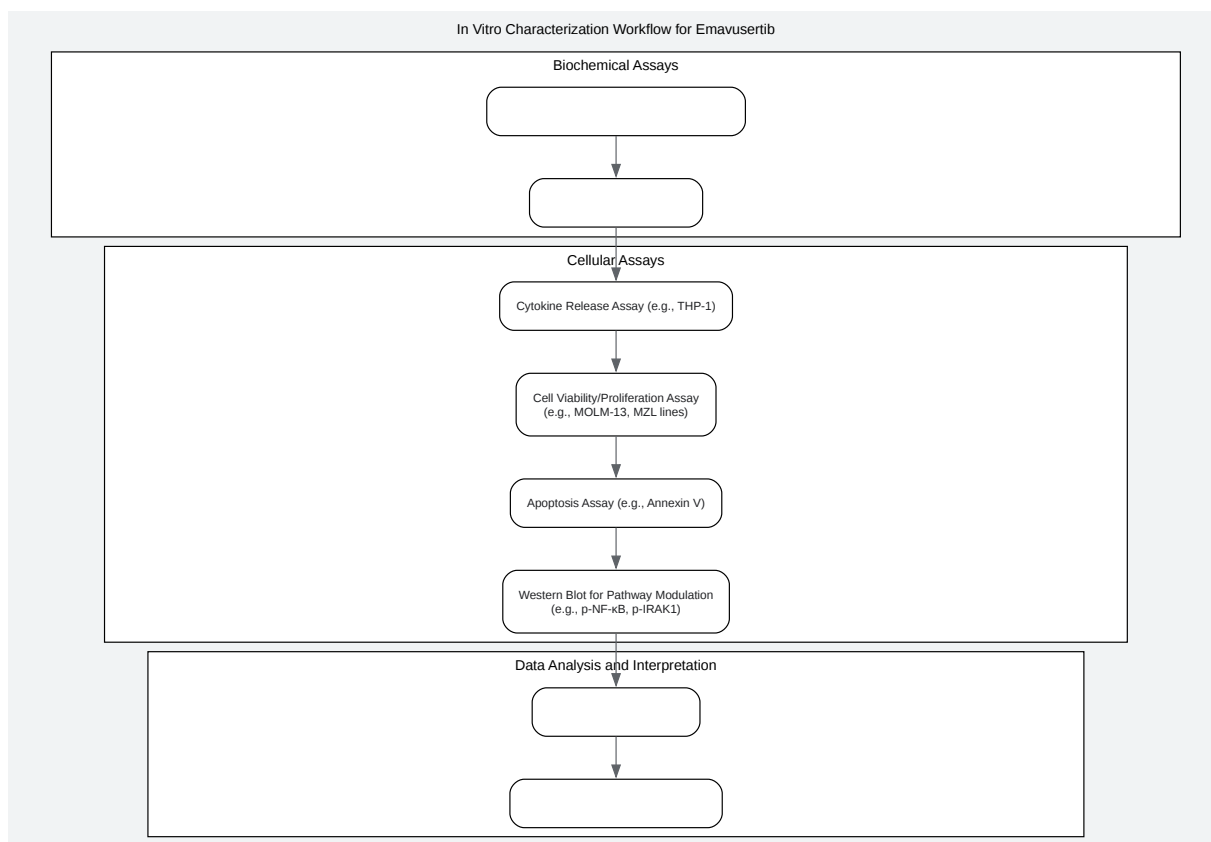
Procedure:

- Seed MZL cells in a culture plate and treat with Emavusertib (e.g., 10 µM) or DMSO for 72 hours.[6]

- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD) to the cells.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
- Quantify the percentage of early apoptotic (Annexin V positive, dead cell stain negative), late apoptotic/necrotic (Annexin V positive, dead cell stain positive), and live cells.

Experimental Workflow and Logic

The in vitro characterization of Emavusertib typically follows a logical progression from biochemical assays to more complex cellular models.



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Caption: A logical workflow for the in vitro characterization of **Emavusertib hydrochloride**.

Conclusion

Emavusertib hydrochloride is a promising dual IRAK4 and FLT3 inhibitor with potent in vitro activity against hematological malignancies. The experimental protocols and data presented in this guide provide a framework for the comprehensive in vitro characterization of Emavusertib and similar molecules. A thorough understanding of its biochemical and cellular effects is crucial for its continued development as a targeted cancer therapeutic.

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